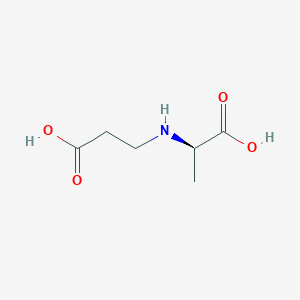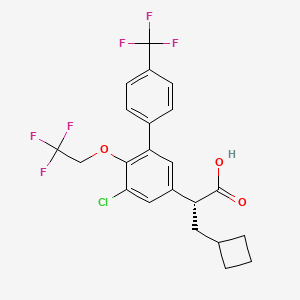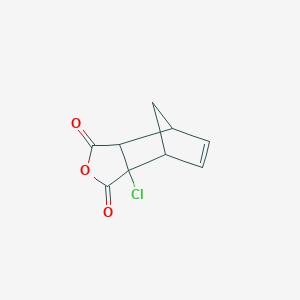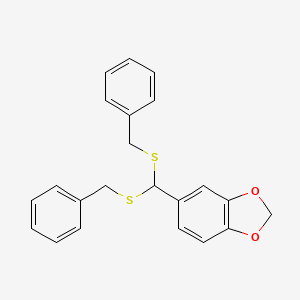
Piperonal, dibenzylmercaptal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperonal is a simple aromatic aldehyde with a characteristic cherry-like aroma and is widely used in the flavor and fragrance industries . Piperonal, dibenzylmercaptal is a derivative of piperonal, where the aldehyde group is protected by dibenzylmercaptal.
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperonal can be synthesized through various methods, including the oxidative cleavage of isosafrole or using a multistep sequence from catechol or 1,2-methylenedioxybenzene . The synthesis from catechol involves a condensation reaction with glyoxylic acid followed by cleaving the resulting α-hydroxy acid with an oxidizing agent . Another method involves the reaction of piperonyl, a catalyst, and urotropine in an alcohol solvent at 50-120°C for 1-10 hours .
Industrial Production Methods
Industrial production of piperonal typically involves the partial photocatalytic oxidation of piperonyl alcohol or the chemical cleavage of piperine (or piperic acid) . These methods are designed to meet the high demand for piperonal in the flavor and fragrance industries.
Chemical Reactions Analysis
Types of Reactions
Piperonal, like all aldehydes, can undergo various chemical reactions, including:
Oxidation: Piperonal can be oxidized to piperonylic acid.
Reduction: Piperonal can be reduced to piperonyl alcohol.
Substitution: Piperonal can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide (MnO2) and tert-butylhydroperoxide (TBHP) for oxidation, and reducing agents like sodium borohydride (NaBH4) for reduction .
Major Products Formed
The major products formed from these reactions include piperonylic acid from oxidation and piperonyl alcohol from reduction .
Scientific Research Applications
Piperonal and its derivatives, including piperonal, dibenzylmercaptal, have various scientific research applications:
Mechanism of Action
The mechanism of action of piperonal and its derivatives involves various molecular targets and pathways. For example, piperonal has been reported to prevent the accumulation of hepatic lipids and upregulate insulin signaling molecules in mice under a high-fat diet . The enzyme piperonal synthase catalyzes the side-chain cleavage of 3,4-methylenedioxycinnamic acid to produce piperonal .
Comparison with Similar Compounds
Piperonal is structurally similar to other aromatic aldehydes such as benzaldehyde and vanillin . piperonal is unique due to its 3,4-methylenedioxy moiety, which imparts its characteristic cherry-like aroma . Similar compounds include:
Benzaldehyde: Known for its almond-like aroma.
Vanillin: Known for its vanilla-like aroma.
Piperonal’s unique structure and properties make it a valuable compound in various applications, particularly in the flavor and fragrance industries.
Properties
CAS No. |
4720-67-6 |
|---|---|
Molecular Formula |
C22H20O2S2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
5-[bis(benzylsulfanyl)methyl]-1,3-benzodioxole |
InChI |
InChI=1S/C22H20O2S2/c1-3-7-17(8-4-1)14-25-22(26-15-18-9-5-2-6-10-18)19-11-12-20-21(13-19)24-16-23-20/h1-13,22H,14-16H2 |
InChI Key |
KWUQLYZNZIXVAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(SCC3=CC=CC=C3)SCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



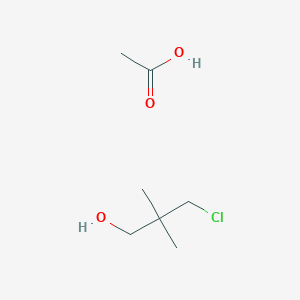
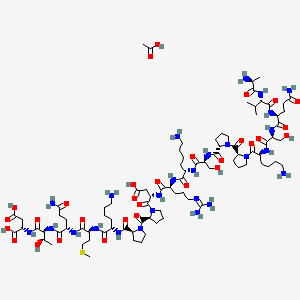
![(1-{[(1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(prop-1-en-2-yl)phenyl]propyl)sulfanyl]methyl}cyclopropyl)acetic acid](/img/structure/B14749610.png)
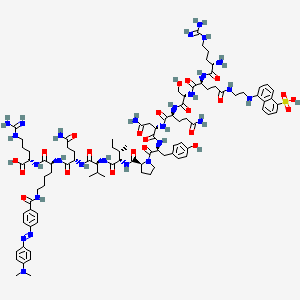
![2H,10H-Fluoreno[1,2-D][1,3]dioxole](/img/structure/B14749634.png)

![((3aR,6S,6aR)-6-((4-methoxybenzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5,5-diyl)dimethanol](/img/structure/B14749644.png)

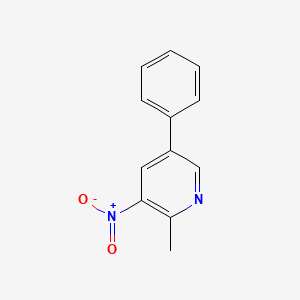
![N-[3-[2-(dimethylamino)ethyldisulfanyl]propyl]-1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B14749657.png)
